Perfluorocyclohexanecarbonyl chloride
Overview
Description
Perfluorocyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7ClF11O and a molecular weight of 344.51 g/mol . It is also known as undecafluorocyclohexanecarbonyl chloride. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorocyclohexanecarbonyl chloride can be synthesized from perfluorocyclohexyl carboxylic acid fluoride. The reaction typically involves the use of zinc (II) chloride as a catalyst at a temperature of 185°C . The process is as follows:
Starting Material: Perfluorocyclohexyl carboxylic acid fluoride.
Catalyst: Zinc (II) chloride.
Reaction Temperature: 185°C.
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Perfluorocyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form perfluorocyclohexanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to perfluorocyclohexane derivatives.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Hydrolysis Conditions: Typically carried out in aqueous media at room temperature.
Reduction Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various esters, amides, and thioesters can be formed.
Hydrolysis Products: Perfluorocyclohexanecarboxylic acid and hydrochloric acid.
Reduction Products: Perfluorocyclohexane derivatives.
Scientific Research Applications
Perfluorocyclohexanecarbonyl chloride has several applications in scientific research:
Chemistry: Used in the synthesis of fluorinated compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules to study their properties and interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability
Mechanism of Action
The mechanism of action of perfluorocyclohexanecarbonyl chloride involves its reactivity with nucleophiles and its ability to form stable fluorinated products. The molecular targets and pathways include:
Nucleophilic Attack: The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.
Formation of Stable Products: The presence of multiple fluorine atoms stabilizes the resulting products, making them resistant to further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoyl Chloride: Another perfluorinated compound with similar reactivity but different chain length.
Perfluorobutyryl Chloride: A shorter-chain analog with similar chemical properties.
Perfluorodecanoyl Chloride: A longer-chain analog with similar applications.
Uniqueness
Perfluorocyclohexanecarbonyl chloride is unique due to its cyclic structure, which imparts distinct physical and chemical properties compared to its linear analogs. The cyclic structure enhances its stability and makes it suitable for specific applications where linear compounds may not perform as well .
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOWALSHDVHATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF11O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380760 | |
Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58816-79-8 | |
Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58816-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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